molecular formula C12H10N4O3S B3038755 2-amino-4-(4-methoxyphenyl)thiazolo[4,5-d]pyrimidine-5,7(4H,6H)-dione CAS No. 898131-70-9

2-amino-4-(4-methoxyphenyl)thiazolo[4,5-d]pyrimidine-5,7(4H,6H)-dione

Cat. No.: B3038755
CAS No.: 898131-70-9
M. Wt: 290.3 g/mol
InChI Key: UUJJTOKBCOMGMS-UHFFFAOYSA-N
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Description

2-amino-4-(4-methoxyphenyl)thiazolo[4,5-d]pyrimidine-5,7(4H,6H)-dione is a heterocyclic compound that belongs to the thiazolopyrimidine family. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The presence of both thiazole and pyrimidine rings in the structure contributes to its unique chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-4-(4-methoxyphenyl)thiazolo[4,5-d]pyrimidine-5,7(4H,6H)-dione typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminothiazole with 4-methoxybenzaldehyde in the presence of a suitable catalyst. The reaction mixture is heated to promote cyclization, resulting in the formation of the desired thiazolopyrimidine compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, can make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

2-amino-4-(4-methoxyphenyl)thiazolo[4,5-d]pyrimidine-5,7(4H,6H)-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The amino group can participate in nucleophilic substitution reactions with electrophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.

    Substitution: Electrophiles such as alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-amino-4-(4-methoxyphenyl)thiazolo[4,5-d]pyrimidine-5,7(4H,6H)-dione involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes or receptors, leading to the modulation of cellular processes. For example, it may inhibit the activity of kinases involved in cell signaling pathways, thereby affecting cell proliferation and survival .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-amino-4-(4-methoxyphenyl)thiazolo[4,5-d]pyrimidine-5,7(4H,6H)-dione is unique due to the presence of the 4-methoxyphenyl group, which enhances its biological activity and selectivity. This structural feature distinguishes it from other thiazolopyrimidine derivatives and contributes to its potential as a therapeutic agent .

Properties

IUPAC Name

2-amino-4-(4-methoxyphenyl)-[1,3]thiazolo[4,5-d]pyrimidine-5,7-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N4O3S/c1-19-7-4-2-6(3-5-7)16-9-8(20-11(13)14-9)10(17)15-12(16)18/h2-5H,1H3,(H2,13,14)(H,15,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUJJTOKBCOMGMS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2C3=C(C(=O)NC2=O)SC(=N3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-amino-4-(4-methoxyphenyl)thiazolo[4,5-d]pyrimidine-5,7(4H,6H)-dione
Reactant of Route 2
2-amino-4-(4-methoxyphenyl)thiazolo[4,5-d]pyrimidine-5,7(4H,6H)-dione
Reactant of Route 3
Reactant of Route 3
2-amino-4-(4-methoxyphenyl)thiazolo[4,5-d]pyrimidine-5,7(4H,6H)-dione
Reactant of Route 4
2-amino-4-(4-methoxyphenyl)thiazolo[4,5-d]pyrimidine-5,7(4H,6H)-dione
Reactant of Route 5
2-amino-4-(4-methoxyphenyl)thiazolo[4,5-d]pyrimidine-5,7(4H,6H)-dione
Reactant of Route 6
Reactant of Route 6
2-amino-4-(4-methoxyphenyl)thiazolo[4,5-d]pyrimidine-5,7(4H,6H)-dione

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